3-Hydroxy-4-[(methoxycarbonyl)amino]benzoic acid

Physicochemical profiling Ionization state Drug-likeness optimization

3-Hydroxy-4-[(methoxycarbonyl)amino]benzoic acid (CAS 1183828-26-3, PubChem CID is a benzoic acid derivative bearing a hydroxyl group at position 3 and an N-methoxycarbonyl (methyl carbamate) substituent at position 4, with molecular formula C9H9NO5 and molecular weight 211.17 g/mol. The compound belongs to the N-protected 4-aminosalicylic acid (PAS) chemotype, wherein the primary aromatic amine of the PAS scaffold is converted to a methyl carbamate.

Molecular Formula C9H9NO5
Molecular Weight 211.173
CAS No. 1183828-26-3
Cat. No. B2694250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4-[(methoxycarbonyl)amino]benzoic acid
CAS1183828-26-3
Molecular FormulaC9H9NO5
Molecular Weight211.173
Structural Identifiers
SMILESCOC(=O)NC1=C(C=C(C=C1)C(=O)O)O
InChIInChI=1S/C9H9NO5/c1-15-9(14)10-6-3-2-5(8(12)13)4-7(6)11/h2-4,11H,1H3,(H,10,14)(H,12,13)
InChIKeyPSYSRJKBJBODPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Hydroxy-4-[(methoxycarbonyl)amino]benzoic acid (CAS 1183828-26-3): Compound Identity and Physicochemical Baseline for Procurement Evaluation


3-Hydroxy-4-[(methoxycarbonyl)amino]benzoic acid (CAS 1183828-26-3, PubChem CID 56828573) is a benzoic acid derivative bearing a hydroxyl group at position 3 and an N-methoxycarbonyl (methyl carbamate) substituent at position 4, with molecular formula C9H9NO5 and molecular weight 211.17 g/mol [1]. The compound belongs to the N-protected 4-aminosalicylic acid (PAS) chemotype, wherein the primary aromatic amine of the PAS scaffold is converted to a methyl carbamate [2]. Computed physicochemical properties include an XLogP3-AA of 0.7, topological polar surface area (TPSA) of 95.9 Ų, 3 hydrogen bond donors, and 5 hydrogen bond acceptors [1]. The predicted acid dissociation constant (pKa) is 4.25±0.10, and the predicted boiling point is 346.1±37.0 °C . The compound is commercially available at 95% purity for research and further manufacturing use, with recommended storage sealed in dry conditions at 2–8 °C .

Why 3-Hydroxy-4-[(methoxycarbonyl)amino]benzoic acid Cannot Be Substituted by Unprotected PAS or Des-Hydroxy Carbamate Analogs


Within the 4-aminosalicylic acid derivative chemical space, small structural modifications produce quantifiably distinct physicochemical profiles that preclude simple interchange. The N-methoxycarbonyl (methyl carbamate) group converts the free aromatic amine—present in the parent drug 4-aminosalicylic acid (PAS, CAS 65-49-6)—into a neutral carbamate, shifting the predicted pKa from 3.25 (PAS) to 4.25, a ΔpKa of approximately one full log unit [1]. The simultaneous presence of the 3-hydroxy group further differentiates this compound from the des-hydroxy analog 4-[(methoxycarbonyl)amino]benzoic acid (CAS 30063-17-3), which lacks one hydrogen bond donor and exhibits a TPSA approximately 20 Ų lower . These structural features are not cosmetic: in the broader 4-ASA derivative class, N-substitution and hydroxylation patterns directly modulate antimycobacterial potency, as demonstrated by Qahtan et al. (2023), where specific 4-ASA derivatives achieved MIC values 2.5-fold more potent than the parent 4-ASA against Mycobacterium tuberculosis H37Rv (MIC 1.04 µM vs. parent 4-ASA) [2]. Substituting this compound with an unprotected or des-hydroxy analog risks altering ionization-dependent solubility, membrane permeability, hydrogen-bonding interactions with biological targets, and metabolic stability—each of which can critically affect experimental reproducibility in both biochemical assays and synthetic applications.

Quantitative Differentiation Evidence for 3-Hydroxy-4-[(methoxycarbonyl)amino]benzoic acid vs. Closest Analogs


pKa Differentiation: Target Compound Displays ~1 Log Unit Higher pKa Than Parent PAS and ~1.2 Log Units Higher Than N-Acetyl-4-ASA

The predicted pKa of 3-hydroxy-4-[(methoxycarbonyl)amino]benzoic acid is 4.25±0.10 , compared with the experimentally determined pKa of 3.25 for 4-aminosalicylic acid (PAS) [1], yielding a ΔpKa of approximately +1.0 log unit (approximately 10-fold lower acidity). Against the closest N-protected comparator N-acetyl-4-aminosalicylic acid (predicted pKa 3.02±0.10), the target compound is approximately 1.2 log units less acidic [2]. The des-hydroxy analog 4-[(methoxycarbonyl)amino]benzoic acid has a predicted pKa of 4.37±0.10, while the free amine analog 3-hydroxy-4-aminobenzoic acid has a predicted pKa of 4.74±0.10 . The target compound occupies a distinct intermediate position in this ionization landscape.

Physicochemical profiling Ionization state Drug-likeness optimization

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity: A 20 Ų Advantage Over the Des-Hydroxy Carbamate Analog

The target compound possesses a computed TPSA of 95.9 Ų with 3 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA) [1]. In contrast, the des-hydroxy analog 4-[(methoxycarbonyl)amino]benzoic acid (CAS 30063-17-3) has a TPSA of 75.63 Ų with only 2 HBD and 3 HBA , representing a TPSA deficit of approximately 20.3 Ų and the loss of one HBD and two HBA. The parent PAS (CAS 65-49-6) has a TPSA of 83.55 Ų [2], placing the target compound approximately 12.4 Ų above PAS. This TPSA increment is attributable to the additional oxygen atoms in the methoxycarbonyl group combined with the retained 3-OH group.

Molecular recognition Membrane permeability Structure-based design

Lipophilicity (XLogP) Differentiation: Target Compound Is 0.86 Log Units More Hydrophilic Than the Des-Hydroxy Carbamate Analog

The target compound has a computed XLogP3-AA value of 0.7 [1], compared with a computed LogP of 1.5631 for the des-hydroxy analog 4-[(methoxycarbonyl)amino]benzoic acid , representing a ΔLogP of approximately -0.86 log units (approximately 7.2-fold lower octanol-water partition). The parent PAS has reported LogP values ranging from approximately 1.0 to 1.6 [2][3]. The target compound's lower lipophilicity relative to the des-hydroxy analog is consistent with the presence of the additional polar 3-OH group and the higher TPSA (95.9 vs. 75.63 Ų).

Lipophilicity optimization ADME prediction Solubility enhancement

Class-Level Antimycobacterial SAR: N-Functionalized 4-ASA Derivatives Achieve Up to 2.5-Fold Potency Improvement Over Parent PAS

Although direct MIC data for the target compound against Mycobacterium tuberculosis are not publicly available, class-level evidence from Qahtan et al. (2023) demonstrates that structurally related 4-aminosalicylic acid derivatives can achieve substantially improved antimycobacterial potency. In that study, compound 20—a 4-ASA derivative bearing N-functionalization—exhibited an MIC of 1.04 µM against M. tuberculosis H37Rv, representing a 2.5-fold potency improvement over the parent drug 4-ASA tested in the same assay [1]. For reference, the parent PAS has a reported MIC of approximately 0.4 µM against H37Rv in other studies . Additionally, the broader class of PAS derivatives (imines and ureas) has been shown to inhibit all tested mycobacterial strains with MIC values ranging from 1 µmol, including multidrug- and extensively drug-resistant TB strains, and generally demonstrated higher potency than parent PAS [2]. The N-methoxycarbonyl group present in the target compound represents a carbamate-type N-functionalization that, by analogy, may confer favorable antimycobacterial properties while simultaneously serving as a protecting group for further synthetic elaboration.

Antimycobacterial drug discovery Tuberculosis Structure-activity relationship

N-Methoxycarbonyl as a Differentiated Protecting Group: Carbamate vs. Acetyl Protection of the PAS Scaffold

The methoxycarbonyl (methyl carbamate) protecting group in the target compound represents a chemically distinct N-protection strategy compared with the acetyl group in N-acetyl-4-aminosalicylic acid (CAS 50-86-2). Key differences include: (1) the carbamate is generally more resistant to enzymatic hydrolysis than the corresponding amide, offering greater metabolic stability [1]; (2) the carbamate can be selectively cleaved under conditions that leave amides intact, providing orthogonal deprotection options in multi-step syntheses; (3) the predicted pKa difference (target compound pKa 4.25 vs. N-acetyl-4-ASA pKa 3.02) [2] indicates distinct ionization behavior at physiological pH; and (4) the additional oxygen atom in the carbamate contributes to higher TPSA (95.9 vs. ~84 Ų estimated for N-acetyl-4-ASA) [3]. A dedicated patent (JP2001261629, Mitsui Chemicals) describes a high-yield method for producing carbamate-substituted salicylic acid derivatives with minimal by-product formation by reacting polyvalent metal salts of aminosalicylic acids with chloroformate compounds at controlled pH 5–10 [4].

Protecting group strategy Synthetic chemistry Prodrug design

Recommended Research and Industrial Application Scenarios for 3-Hydroxy-4-[(methoxycarbonyl)amino]benzoic acid (CAS 1183828-26-3)


Antitubercular Drug Discovery: PAS Scaffold Derivatization Programs

This compound is best deployed as a key building block in antitubercular drug discovery programs targeting the folate biosynthesis pathway of Mycobacterium tuberculosis. The N-methoxycarbonyl protecting group enables further synthetic elaboration (e.g., amide coupling, esterification, or peptide conjugation) at the free carboxylic acid while maintaining the amine in a protected, metabolically stable carbamate form [1]. Class-level evidence demonstrates that N-functionalized 4-ASA derivatives can achieve up to 2.5-fold improvement in antimycobacterial potency over parent PAS (MIC 1.04 µM vs. 4-ASA parent) [2], and PAS-derived ureas and imines have shown activity against multidrug-resistant and extensively drug-resistant TB strains with MIC values ranging from 1 µmol [3]. When the 3-OH group is essential for target engagement (e.g., hydrogen-bonding with dihydropteroate synthase or downstream folate pathway enzymes), the target compound uniquely retains this pharmacophoric feature while the des-hydroxy analog (CAS 30063-17-3) lacks it entirely.

Orthogonally Protected Building Block for Multi-Step Organic Synthesis

The compound serves as an orthogonally protected bifunctional building block where the carboxylic acid (-COOH) and the N-methoxycarbonyl-protected amine can be addressed independently in synthetic sequences. The carbamate group offers orthogonal stability relative to common amide-based protections (e.g., N-acetyl), enabling selective deprotection strategies [1]. The predicted pKa of 4.25 positions the compound for aqueous-compatible coupling reactions (e.g., amide bond formation via EDC/HOBt or HATU at pH ~6–7), while the XLogP of 0.7 [4] predicts adequate aqueous solubility for solution-phase chemistry. The Mitsui Chemicals patent JP2001261629 demonstrates that this compound class can be synthesized in high yield and purity via chloroformate-mediated carbamoylation at controlled pH 5–10 [1], supporting scalable procurement for medicinal chemistry campaigns.

Physicochemical Probe for Structure-Activity Relationship (SAR) Studies on Salicylate-Derived Pharmacophores

The target compound's distinct physicochemical profile—TPSA 95.9 Ų, XLogP 0.7, 3 HBD, 5 HBA [4]—makes it a valuable comparator in matched molecular pair analyses within salicylate-derived compound libraries. When directly compared with the des-hydroxy analog (TPSA 75.63 Ų, LogP 1.56, 2 HBD, 3 HBA) , the approximately 20 Ų TPSA difference and approximately 0.86 log unit lipophilicity shift provide a clean physiochemical perturbation for assessing the contribution of the 3-OH group to target binding affinity, cellular permeability, and solubility. In antimycobacterial or anti-inflammatory screening cascades, including this compound alongside the des-hydroxy analog and parent PAS (pKa 3.25, TPSA 83.55 Ų) [5][6] enables deconvolution of electronic, steric, and hydrogen-bonding contributions to the observed SAR.

Reference Standard in Analytical Method Development for Carbamate-Containing Salicylic Acid Derivatives

The compound's well-defined chromatographic properties (XLogP 0.7, predicted boiling point 346.1±37.0 °C) [4] and commercial availability at 95% purity with recommended storage at 2–8 °C in sealed, dry conditions make it suitable as an analytical reference standard for HPLC, LC-MS, or GC-MS method development targeting carbamate-containing salicylic acid derivatives. The characteristic fragmentation pattern of the methyl carbamate moiety (loss of CO₂ and OCH₃ fragments) provides diagnostic mass spectral signatures. When developing purity assays for PAS-derived building block libraries, this compound serves as a representative carbamate standard whose retention time and ionization behavior can be compared against acetyl-protected analogs (N-acetyl-4-ASA, pKa 3.02) [7], which exhibit markedly different chromatographic behavior owing to their higher lipophilicity and different ionization state.

Quote Request

Request a Quote for 3-Hydroxy-4-[(methoxycarbonyl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.